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Compound of Interest

Compound Name: 1,2-Dimethyl-4-propylbenzene

Cat. No.: B12646879

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aromatic compounds with the
chemical formula Ci1Hie. The focus is on their IUPAC nomenclature, physicochemical
properties, synthesis methodologies, and analytical characterization, tailored for professionals
in research and development.

Introduction to CiiHie Aromatic Compounds

Aromatic compounds with the formula Ci1Hie represent a diverse group of isomers, primarily
alkylbenzenes. These compounds, consisting of a benzene ring substituted with one or more
alkyl groups totaling five carbon atoms, are prevalent as solvents, intermediates in chemical
synthesis, and components in various industrial products.[1] Their structural diversity allows for
a range of physical and chemical properties, making them subjects of interest in fields from
materials science to toxicology. In the context of drug development, understanding the
properties and potential toxicities of such alkylbenzenes is crucial, as similar structural motifs
can be found in more complex pharmaceutical molecules.[1][2]

Isomerism and IUPAC Nomenclature

The chemical formula C11Hz1e gives rise to numerous structural isomers. These can be broadly
categorized based on the substitution pattern on the benzene ring. The primary isomers include
pentylbenzenes, where a single five-carbon alkyl chain is attached to the ring, and
polymethylated benzenes, among others.
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A logical classification of the common pentylbenzene isomers is presented below:

Isomer Classification of Pentylbenzenes (C11Hie)

C11H1e Aromatic Compounds

Pentylbenzenes Pentamethylbenzene

n-Pentylbenzene

Isopentylbenzene
(3-Methylbutyl)benzene

(1-Methylbutyl)benzene

Neopentylbenzene tert-Pentylbenzene
(2,2-Dimethylpropyl)benzene (2-Methylbutan-2-yl)benzene

Click to download full resolution via product page

Caption: Logical relationship of common Ci1Hie aromatic isomers.

The IUPAC names for these and other representative isomers are provided in the table below.

Common Name IUPAC Name CAS Number
n-Pentylbenzene Pentylbenzene 538-68-1
Isopentylbenzene (3-Methylbutyl)benzene 2049-94-7
sec-Pentylbenzene (1-Methylbutyl)benzene 2719-52-0
Neopentylbenzene (2,2-Dimethylpropyl)benzene 1007-26-7
tert-Pentylbenzene 2-Methylbutan-2-ylbenzene 2049-95-8
Pentamethylbenzene 1,2,3,4,5-Pentamethylbenzene  700-12-9

Physicochemical Properties
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The physical and chemical properties of Ci1Hie aromatic isomers vary depending on the
structure of the alkyl substituent. A summary of key quantitative data for representative isomers
is presented in the following tables for comparative analysis.

Table 1: General and Physical Properties

n- sec- tert- Pentamet
Isopentyl Neopenty
Property Pentylbe Pentylbe Pentylbe hylbenze
benzene Ibenzene
nzene hzene nzene ne
Molecular
Weight ( 148.24 148.24 148.24 148.24 148.24 148.24
g/mol)
Boiling
) 205 197.3 190 186 192-193 232
Point (°C)
Melting -44.72
_ -75 - - - 54.4
Point (°C) (est.)
Density
(g/cm3 at 0.863 0.861 0.853 - 0.865 0.917
20°C)
Refractive
1.487-
Index (at 1.484 1.485 - 1.490 -
1.489
20°C)

Data sourced from various chemical databases. Note that some values are estimated.

Table 2: Spectroscopic Data Summary
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Key IR
'H NMR 13C NMR . Mass Spec
Isomer Absorptions
(CDCls, 6 ppm) (CDCIs, 6 ppm) (m/z)
(cm™)
7.41-6.97 (m,
5H), 2.58 (t, 2H),  142.9, 128.4, ~3025 (Ar-H),
1.62 (m, 2H), 128.2,125.7, ~2950 (C-H), 148 (M+), 91
n-Pentylbenzene
1.48-1.12 (m, 36.0, 31.6, 31.2, ~1600, 1495 (base peak)[4]
4H), 0.90 (t, 3H) 225,140 (C=C)
[3]
6.95 (s, 1H), 2.25 134.8, 132.7,
Pentamethylbenz ~2920 (C-H), 148 (M+), 133
(s, 6H), 2.20 (s, 130.4, 129.8,
ene ~1450 (C=C) (base peak)[5]
9H) 20.8,16.9, 16.0

Note: Spectroscopic data can vary slightly based on the solvent and instrument used.

Experimental Protocols: Synthesis and Analysis

The synthesis of alkylbenzenes like the isomers of Ci1Hie is commonly achieved through
Friedel-Crafts alkylation.[6] Below is a representative experimental protocol for the synthesis of
n-pentylbenzene, followed by a general workflow for its analysis.

Synthesis of n-Pentylbenzene via Friedel-Crafts
Acylation-Reduction

Direct Friedel-Crafts alkylation with a primary alkyl halide can lead to carbocation
rearrangements.[6] A more reliable method to obtain the straight-chain product is through
Friedel-Crafts acylation followed by reduction.[7]

Step 1: Friedel-Crafts Acylation (Synthesis of Valerophenone)

o Apparatus Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic
stirrer, a reflux condenser, and a dropping funnel. The apparatus should be protected from
atmospheric moisture with a drying tube.
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e Reagents: In the flask, place anhydrous aluminum chloride (AICIs, 0.12 mol) and 50 mL of
dry benzene.

e Reaction: Cool the flask in an ice bath. Slowly add valeryl chloride (0.1 mol) dissolved in 20
mL of dry benzene from the dropping funnel over 30 minutes with continuous stirring.

» Reflux: After the addition is complete, remove the ice bath and heat the mixture to a gentle
reflux for 1 hour.

o Work-up: Cool the reaction mixture and pour it carefully onto a mixture of crushed ice and
concentrated hydrochloric acid. Separate the organic layer using a separatory funnel, wash
with water, 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over
anhydrous magnesium sulfate.

 Purification: Remove the solvent by rotary evaporation. The resulting crude valerophenone
can be purified by vacuum distillation.

Step 2: Clemmensen Reduction (Synthesis of n-Pentylbenzene)

e Reagents: In a round-bottom flask, prepare amalgamated zinc by stirring zinc powder (0.3
mol) with a solution of mercuric chloride (HgClz, 0.015 mol) in water and concentrated HCI.

o Reaction: Add the crude valerophenone (0.08 mol), concentrated hydrochloric acid, water,
and toluene to the flask.

o Reflux: Heat the mixture under vigorous reflux for 24 hours. Additional portions of
concentrated HCI may be required during the reflux period.

o Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene.
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium
sulfate.

 Purification: Remove the toluene by distillation. The final product, n-pentylbenzene, can be
purified by fractional distillation.

Analytical Workflow
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A typical workflow for the analysis and characterization of the synthesized Ci11Hie aromatic
compound is depicted below.

Analytical Workflow for C11H1e Isomers

Synthesized Product

Gas Chromatography- NMR Spectroscopy
Mass Spectrometry (GC-MS) (*H and 3C) B
Purity Assessment Structural Elucidation Functional Group ID

Characterized Compound

Click to download full resolution via product page

Caption: A typical experimental workflow for the analysis of C11Hie iSsomers.

Relevance in Research and Drug Development

Alkylbenzenes are important building blocks in organic synthesis.[1] Their lipophilic nature can
be exploited to modify the pharmacokinetic properties of drug candidates. However, their
metabolism and potential for toxicity must be carefully evaluated. For instance, the presence of
alkyl chains on a benzene ring can influence the rate and site of metabolic oxidation by
cytochrome P450 enzymes. Toxicological studies on various alkylbenzenes have shown a
range of effects, although generally, their acute toxicity is considered low.[1][8] Developmental
toxicity has been observed for some related compounds at high concentrations.[2] Therefore,
for drug development professionals, understanding the physicochemical and toxicological
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profiles of these fundamental aromatic structures is essential for the design of safer and more
effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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